2-Fluorobenzoic acid, 4-benzyloxyphenyl ester
Description
2-Fluorobenzoic acid, 4-benzyloxyphenyl ester is an aromatic ester derivative characterized by a fluorine atom at the ortho position of the benzoic acid moiety and a benzyloxy-substituted phenyl ester group.
Properties
Molecular Formula |
C20H15FO3 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C20H15FO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
BYPPBIYMXSDIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The condensation of 2-fluorobenzoic acid and 4-benzyloxyphenol employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM). DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the phenolic hydroxyl group of 4-benzyloxyphenol. DMAP catalyzes the reaction by stabilizing the intermediate and mitigating side reactions.
Procedure and Optimization
- Reagent Ratios : A 1:1:1.2 molar ratio of 2-fluorobenzoic acid, 4-benzyloxyphenol, and DCC ensures complete conversion.
- Solvent System : Anhydrous DCM minimizes hydrolysis of the active intermediate.
- Reaction Time : 12–24 hours at 25°C under nitrogen atmosphere.
- Workup : Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproduct, washed with dilute HCl (5%) to neutralize excess DMAP, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Table 1. Carbodiimide-Mediated Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | DCC | 88–92 |
| Catalyst | DMAP (10 mol%) | — |
| Solvent | Anhydrous DCM | — |
| Temperature | 25°C | — |
| Reaction Time | 18 hours | — |
This method avoids the need for acidic or high-temperature conditions, preserving acid-sensitive functional groups.
Method 2: Acid Chloride Intermediate
Chlorination of 2-Fluorobenzoic Acid
Conversion of 2-fluorobenzoic acid to its acid chloride is achieved using oxalyl chloride or thionyl chloride. For example, oxalyl chloride (1.2 equiv) in DCM with catalytic DMF (1 drop) at 0°C–25°C generates 2-fluorobenzoyl chloride within 3 hours.
Esterification with 4-Benzyloxyphenol
The acid chloride is reacted with 4-benzyloxyphenol (1.1 equiv) in DCM, using triethylamine (TEA, 2.0 equiv) as a base to scavenge HCl. The reaction completes within 2 hours at 0°C, followed by aqueous workup and chromatography.
Table 2. Acid Chloride Route Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Chlorinating Agent | Oxalyl chloride | 85–90 |
| Base | TEA | — |
| Solvent | DCM | — |
| Temperature | 0°C → 25°C | — |
| Reaction Time | 3 hours (chlorination) | — |
While efficient, this method requires stringent moisture control and generates corrosive HCl gas.
Method 3: EDCI/DMAP Coupling
Enhanced Solubility and Yield
Ethylcarbodiimide (EDCI) paired with DMAP in acetonitrile or DCM offers a milder alternative. A 90% yield was reported for analogous esters using 1.2 equiv EDCI and 0.1 equiv DMAP at 25°C for 20 hours.
Table 3. EDCI-Mediated Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDCI | 90 |
| Catalyst | DMAP | — |
| Solvent | Acetonitrile | — |
| Temperature | 25°C | — |
| Reaction Time | 20 hours | — |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(benzyloxy)phenol and 2-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Benzoquinone derivatives.
Reduction: Benzyl alcohol derivatives.
Ester Hydrolysis: 4-(Benzyloxy)phenol and 2-fluorobenzoic acid.
Scientific Research Applications
4-(Benzyloxy)phenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)phenyl 2-fluorobenzoate largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Fluorobenzoic Acid Heptadecyl Ester
- Structure : Features a long-chain heptadecyl ester instead of the benzyloxyphenyl group.
- Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive (S. aureus, MRSA) and Gram-negative (MDR Pseudomonas*) pathogens, with GC-MS data confirming its presence (12.79% peak area) in bioactive fungal extracts .
- Advantage : The long alkyl chain may enhance interaction with bacterial membranes, contributing to its potency against multidrug-resistant strains .
2-Fluorobenzoic Acid, 4-Nitrophenyl Ester
- Structure : Substituted with a nitro group at the para position of the phenyl ester.
- Properties: Molecular formula C₁₃H₈FNO₄ (MW: 261.21) .
- Bioactivity: Limited to trace amounts (0.005% peak area) in plant extracts, suggesting lower natural abundance . The electron-withdrawing nitro group may reduce stability or bioavailability compared to benzyloxy derivatives.
2-Fluorobenzoic Acid, 4-Methoxyphenyl Ester
2-Fluoro-3-Trifluoromethylbenzoic Acid, 4-Benzyloxyphenyl Ester
- Structure : Additional trifluoromethyl group at the meta position of the benzoic acid.
- Properties: Increased molecular complexity may enhance metabolic stability and target binding .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on analogs in .
Biological Activity
2-Fluorobenzoic acid, 4-benzyloxyphenyl ester (also referred to as 4-(benzyloxy)-2-fluorobenzoic acid) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H15FO3
- Molecular Weight : 336.33 g/mol
- IUPAC Name : 4-(benzyloxy)-2-fluorobenzoic acid
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2-Fluorobenzoic acid and benzyloxyphenol.
- Reaction Conditions : The reaction is generally conducted under acidic or basic conditions, using coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the esterification process.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acids exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that related compounds showed activity against various bacterial strains, including Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . Although specific data on this compound is limited, its structural similarity suggests potential efficacy.
Antioxidant Activity
Compounds with benzoic acid structures are often evaluated for their antioxidant capabilities:
- Mechanism : Antioxidant activity is typically assessed using DPPH and ABTS assays. While specific results for this ester are not detailed in the literature, related compounds have shown promising radical scavenging abilities .
Anti-inflammatory Effects
Some studies have indicated that benzoic acid derivatives may exhibit anti-inflammatory properties:
- In vitro Studies : Compounds containing the benzoate moiety have been investigated for their ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in the inflammatory response and microbial metabolism.
- Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 2-fluorobenzoic acid, 4-benzyloxyphenyl ester?
The synthesis typically involves esterification between 2-fluorobenzoic acid and 4-benzyloxyphenol. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Protection of hydroxyl groups : The benzyloxy group in 4-benzyloxyphenol is stable under acidic/basic conditions, ensuring regioselectivity .
- Purification : Column chromatography or recrystallization is used to isolate the ester, confirmed via NMR (e.g., ¹H NMR for benzyl protons at δ 5.0–5.2 ppm) .
Q. How is the compound characterized for purity and structural integrity?
Q. What are the stability considerations for long-term storage?
- Temperature : Store at 0–6°C to prevent hydrolysis, as fluorinated esters are sensitive to moisture .
- Light sensitivity : Protect from UV exposure due to the benzyloxy group’s potential for oxidative degradation .
Advanced Research Questions
Q. How does the 4-benzyloxyphenyl substituent influence binding interactions in biological systems?
Molecular docking studies on analogous esters (e.g., octanoic acid, 4-benzyloxyphenyl ester) reveal:
- Hydrophobic interactions : The benzyloxy group occupies hydrophobic pockets in protein targets (e.g., SARS-CoV-2 spike protein), enhancing binding affinity .
- Polar contacts : The ester carbonyl may form hydrogen bonds with residues like Lys353 or Glu406 in ACE2 receptors, critical for disrupting viral entry .
- Structural optimization : Fluorine’s electronegativity modulates electron density, affecting π-π stacking with aromatic residues (e.g., His34) .
Q. What contradictions exist in reported spectroscopic data for fluorinated benzoic acid esters?
- Fluorine-induced splitting in NMR : Discrepancies in ¹H NMR coupling constants (e.g., ³JHF vs. ⁴JHF) may arise from solvent polarity or concentration effects, requiring deuterated solvents for consistency .
- Mass spectrometry fragmentation : Fluorine’s high electronegativity can alter fragmentation pathways, leading to misassignment of peaks without high-resolution validation .
Q. How can computational methods predict the reactivity of this ester in nucleophilic acyl substitution?
- DFT calculations : Assess the electrophilicity of the carbonyl carbon. Fluorine’s electron-withdrawing effect increases reactivity toward nucleophiles (e.g., amines in aminolysis) .
- Solvent modeling : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions compared to protic solvents .
Q. What role does this compound play in prodrug design?
- Esterase-mediated hydrolysis : The 4-benzyloxyphenyl group enhances lipophilicity, improving cell membrane permeability. Intracellular esterases cleave the ester to release active 2-fluorobenzoic acid, a known anti-inflammatory agent .
- Targeted delivery : Structural analogs (e.g., methyl esters) show controlled release kinetics in vitro, monitored via LC-MS hydrolysis assays .
Methodological Considerations
Q. How are conflicting solubility data resolved for fluorinated aromatic esters?
Q. What strategies mitigate side reactions during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
